Product packaging for 3-(3-(Methylsulfonyl)propyl)azetidine(Cat. No.:)

3-(3-(Methylsulfonyl)propyl)azetidine

Cat. No.: B13524443
M. Wt: 177.27 g/mol
InChI Key: NKABPVPNGNAGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(Methylsulfonyl)propyl)azetidine is a synthetically versatile azetidine derivative of significant interest in medicinal chemistry and preclinical drug discovery. The compound features a four-membered azetidine ring, a conformationally constrained nitrogen-containing heterocycle that is increasingly valued for its ability to improve the physicochemical properties of drug candidates . The 3-(methylsulfonyl)propyl side chain appended to the azetidine nitrogen introduces a polar, strongly hydrogen-bond accepting sulfone group, which can be strategically utilized to fine-tune key parameters such as solubility, metabolic stability, and molecular recognition . Azetidine scaffolds are prominently featured in Diversity-Oriented Synthesis (DOS) for generating lead-like molecules, particularly in the challenging area of Central Nervous System (CNS) drug discovery, where optimal properties for blood-brain barrier penetration are essential . The structural motif of the azetidine ring fused with a phenethylamine-like chain, as seen in related compounds, is a known pharmacophore for targeting CNS pathways . Furthermore, azetidine derivatives have demonstrated substantial pharmacological utility across multiple therapeutic areas, including as potential treatments for obesity and as potent inhibitors of viral replication, such as Respiratory Syncytial Virus (RSV) . Researchers can leverage this bifunctional building block as a key synthetic intermediate for constructing more complex, fused, and bridged polycyclic ring systems, or for direct incorporation into target molecules to explore structure-activity relationships (SAR) and stereo-structure-activity relationships (SSAR) . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2S B13524443 3-(3-(Methylsulfonyl)propyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

3-(3-methylsulfonylpropyl)azetidine

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)4-2-3-7-5-8-6-7/h7-8H,2-6H2,1H3

InChI Key

NKABPVPNGNAGLB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCC1CNC1

Origin of Product

United States

Strategic Synthetic Methodologies for 3 3 Methylsulfonyl Propyl Azetidine and Its Derivatives

Retrosynthetic Analysis of the Azetidine (B1206935) Core with Sulfonylpropyl Substitution

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials by proposing a series of bond disconnections that correspond to reliable chemical reactions. ias.ac.in For 3-(3-(Methylsulfonyl)propyl)azetidine, the analysis reveals several potential synthetic pathways originating from two primary disconnection strategies.

Strategy A: Side Chain Attachment (C-C Bond Formation)

The most intuitive disconnection breaks the carbon-carbon bond between the azetidine ring and the propyl side chain. This approach simplifies the problem into the synthesis of a suitable 3-functionalized azetidine synthon and a separate three-carbon chain containing the methylsulfonyl group.

Path A1: This path involves the alkylation of a nucleophilic 3-organometallic azetidine derivative with an electrophilic 3-(methylsulfonyl)propyl halide or sulfonate.

Path A2: Conversely, an electrophilic 3-halo or 3-tosylazetidine can be coupled with a nucleophilic organometallic reagent derived from 1-halo-3-(methylsulfonyl)propane.

Strategy B: Ring Formation (C-N Bond Formation)

This strategy focuses on constructing the azetidine ring as a final key step from an acyclic precursor that already contains the complete carbon skeleton, including the sulfonylpropyl side chain. This is often achieved through intramolecular cyclization.

Path B1: Disconnecting one of the C-N bonds of the azetidine ring leads to a 1,3-difunctionalized propane (B168953) derivative. A common precursor is a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. This is a widely used and robust method for azetidine synthesis. nih.gov

Foundational Approaches to Azetidine Ring Formation

The construction of the azetidine ring is challenging due to the inherent ring strain of the four-membered system. Nevertheless, several foundational methods have been developed, broadly categorized into intramolecular cyclization and intermolecular cycloaddition reactions.

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a C-N bond within a single molecule to close the ring. nih.govmagtech.com.cn

One of the most classical and reliable methods for synthesizing the azetidine ring is through the intramolecular nucleophilic substitution of γ-substituted amines. nih.gov This process typically involves a nitrogen nucleophile attacking an electrophilic carbon three atoms away.

The reaction starts with a 1,3-amino alcohol or a γ-halogenated amine. In the case of 1,3-amino alcohols, the hydroxyl group must first be converted into a good leaving group, such as a mesylate or tosylate. A base is then used to deprotonate the amine, enhancing its nucleophilicity and promoting the subsequent intramolecular cyclization to furnish the azetidine ring. The efficiency of this ring closure can be influenced by factors such as the nature of the leaving group, the solvent, and the substitution pattern on the carbon backbone.

Table 1: Examples of Base-Promoted Intramolecular Cyclization

Precursor TypeLeaving GroupTypical BaseGeneral Outcome
γ-Halogenated Amine-Br, -ClNaH, K2CO3Good to excellent yields for N-substituted azetidines.
1,3-Amino Alcohol Derivative-OMs, -OTsNaOH, Et3NWidely applicable; requires activation of the alcohol.

A modern variation of intramolecular cyclization involves the aminolysis of epoxides. frontiersin.org This method provides an alternative route to functionalized azetidines. Recent studies have demonstrated that lanthanide(III) triflates, such as La(OTf)₃, can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines. nih.govfrontiersin.orgelsevierpure.com

This reaction proceeds with high yields and tolerates a variety of functional groups. frontiersin.org The Lewis acid catalyst activates the epoxide ring, making it susceptible to nucleophilic attack by the tethered amine. The regioselectivity of the ring opening is crucial, with the amine attacking the C3 position of the epoxide to favor the formation of the four-membered azetidine ring over the five-membered pyrrolidine (B122466) ring (which would result from attack at C4). frontiersin.org This method is particularly useful for creating azetidines with adjacent functional groups that can be further elaborated. nih.govresearchgate.net

Intermolecular cycloadditions offer a powerful and atom-economical approach to the azetidine core by combining two unsaturated molecules to form the cyclic structure. nih.govnih.gov

Among the various cycloaddition strategies, [2+2] cycloadditions are the most direct for constructing four-membered rings.

Aza-Paterno-Büchi Reaction: This is the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. nih.govrsc.orgresearchgate.net While conceptually straightforward, the reaction has historically been challenging due to competing side reactions upon photoexcitation of the imine. springernature.comchemrxiv.org However, recent advancements, particularly the use of visible-light photocatalysis and triplet energy transfer, have significantly improved the scope and efficiency of this transformation. springernature.comchemrxiv.orgspringernature.comresearchgate.net These modern protocols allow for the mild and selective synthesis of highly functionalized azetidines that were previously difficult to access. springernature.comspringernature.com

Imine-Ketene Cycloaddition (Staudinger Synthesis): The Staudinger cycloaddition, discovered in 1907, involves the reaction of an imine with a ketene (B1206846) to form a β-lactam (azetidin-2-one). mdpi.com This remains one of the most general and versatile methods for accessing the azetidin-2-one (B1220530) core, which can be a precursor to other azetidine derivatives. researchgate.netresearchgate.net Ketenes are typically generated in situ from acyl chlorides in the presence of a tertiary amine base. mdpi.com The reaction's stereochemical outcome can often be controlled by the choice of reactants and reaction conditions, providing access to specific diastereomers. mdpi.com

Table 2: Comparison of [2+2] Cycloaddition Methods for Azetidine Synthesis

ReactionReactantsKey ConditionsProductAdvantages
Aza-Paterno-BüchiImine + AlkeneUV light or visible light photocatalystAzetidineAtom-economical, direct access to diverse azetidines. springernature.comacs.org
Staudinger SynthesisImine + KeteneBase (e.g., Et3N)β-Lactam (Azetidin-2-one)Highly general, versatile, well-established. mdpi.com

Intermolecular Cycloaddition Reactions

Radical-Mediated Cycloaddition Pathways

The construction of the azetidine ring can be effectively achieved through radical-mediated cycloaddition reactions. A notable example is the copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides. researchgate.netbldpharm.com This approach provides a regioselective pathway to variously substituted azetidines. The reaction is typically promoted by a heteroleptic copper complex under visible light irradiation in the presence of an amine. researchgate.netbldpharm.com

The mechanism involves the generation of a radical species which then undergoes a 4-exo-dig cyclization, a process once considered unfavorable by Baldwin's rules. bldpharm.com This method has demonstrated good functional group tolerance, allowing for the synthesis of C3-substituted azetidines by positioning the desired substituent on the starting ynamide. bldpharm.com A similar 4-exo-dig cyclization has also been reported using gold catalysis for the ring expansion of propargylic aziridines to (Z)-alkylidene azetidines, highlighting the utility of this pathway in forming four-membered rings. nih.govorganic-chemistry.org

Table 1: Examples of Radical-Mediated Cycloaddition for Azetidine Synthesis
Reaction TypeCatalyst/ConditionsStarting MaterialProductKey Features
Copper-Catalyzed Photoinduced Cyclization[Cu(bcp)DPEphos]PF6, visible light, (i-Pr)2NEtYnamideSubstituted AzetidineAnti-Baldwin 4-exo-dig cyclization; Good functional group tolerance. researchgate.netbldpharm.com
Gold-Catalyzed Ring Expansion[AuCl(PEt3)]/AgOTfPropargylic Aziridine (B145994)(Z)-Alkylidene AzetidineStereoselective 4-exo-dig cyclization. nih.govorganic-chemistry.org

Ring Contraction and Expansion Strategies

Transformation from Precursor Heterocycles (e.g., Pyrrolidinones, Azetidin-2-ones)

Ring contraction of larger heterocycles provides a powerful method for the synthesis of strained ring systems like azetidines. A well-documented strategy involves the transformation of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. researchgate.netmdpi.com This process occurs via a one-pot nucleophilic addition-ring contraction mechanism. mdpi.comnih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate, and allows for the incorporation of various nucleophiles (alcohols, phenols, anilines) into the final azetidine product. researchgate.netmdpi.com The α-bromopyrrolidinone precursors are readily accessible through the selective monobromination of N-sulfonyl-2-pyrrolidinone derivatives. mdpi.com

While the conversion of pyrrolidinones is established, the direct ring contraction of azetidin-2-ones (β-lactams) to other 3-substituted azetidines is less common. Synthetic routes to azetidin-2-ones often involve [2+2] cycloaddition reactions, such as the Staudinger synthesis, but their subsequent transformation to the target structure is not typically a ring contraction. ub.edursc.org

Table 2: Ring Contraction of Pyrrolidinones to Azetidines
Starting MaterialKey ReagentsProductReaction ConditionsYield
α-bromo N-sulfonylpyrrolidinoneK2CO3, Nucleophile (e.g., ROH, ArNH2)α-carbonylated N-sulfonylazetidineOne-pot reactionGood to excellent researchgate.netmdpi.com

Introduction of the Sulfonylpropyl Side Chain

Direct Functionalization of the Azetidine Ring

The introduction of the 3-(methylsulfonyl)propyl side chain can be envisioned through the direct functionalization of a pre-formed azetidine ring. One plausible synthetic route is the aza-Michael addition of an N-protected azetidine to methyl vinyl sulfone. researchgate.netchemrxiv.org This reaction, catalyzed by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), would form the carbon-sulfur bond and the propyl backbone in a single step. chemrxiv.org The resulting thioether could then be oxidized to the corresponding sulfone. This method offers a direct approach to functionalize the 3-position of the azetidine ring with a precursor to the desired side chain. The use of vinyl sulfones as Michael acceptors is a well-established transformation in organic synthesis.

Coupling Reactions Involving Sulfonyl Precursors

An alternative and versatile strategy for introducing the sulfonyl functionality involves the use of azetidine derivatives bearing a sulfonyl precursor, such as a sulfonyl fluoride (B91410). Azetidine sulfonyl fluorides have emerged as valuable reagents for the synthesis of 3-substituted azetidines. chemrxiv.org These compounds can undergo a defluorosulfonylative (deFS) coupling reaction under mild thermal conditions. chemrxiv.org This process involves the generation of a reactive azetidine carbocation intermediate, which can then be trapped by a wide range of nucleophiles. chemrxiv.org

Sulfonyl Fluoride Activation and Nucleophilic Coupling

The reactivity of sulfonyl fluorides can be enhanced through activation with a Lewis acid. Calcium triflimide [Ca(NTf2)2] has been shown to be an effective Lewis acid for this purpose, activating the sulfonyl fluoride towards nucleophilic attack by amines to form sulfonamides. This activation is proposed to occur through the formation of a Lewis acid/base adduct with the sulfonyl oxygens or the fluorine atom, which increases the electrophilicity of the sulfur atom. This strategy allows for the coupling of a diverse array of sterically and electronically varied sulfonyl fluorides and amines under mild conditions. In the context of this compound synthesis, an appropriately functionalized azetidine nucleophile could potentially be coupled with a sulfonyl fluoride precursor of the side chain, or an azetidine sulfonyl fluoride could be reacted with a suitable nucleophile to build the side chain.

Table 3: Sulfonyl Fluoride Activation and Coupling
Sulfonyl Fluoride SubstrateActivating AgentNucleophileProductKey Features
Azetidine Sulfonyl FluorideThermal (60 °C)Amines, Azoles, Sulfoximines, etc.3-Substituted AzetidineDefluorosulfonylative coupling via carbocation intermediate. chemrxiv.org
Aromatic/Alkyl Sulfonyl FluorideCa(NTf2)2Primary/Secondary AminesSulfonamideLewis acid activation for nucleophilic substitution.
Radical Strain-Release Photocatalysis for Sulfonylimine Precursors

Recent advancements in synthetic chemistry have led to the development of novel methods for constructing azetidine rings. One such innovative approach is the use of radical strain-release (RSR) photocatalysis. chemrxiv.orgchemrxiv.org This mild, visible-light-driven method allows for the creation of densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgunipd.it The process is initiated by an organic photosensitizer that facilitates a key energy-transfer step with various sulfonylimine precursors. chemrxiv.orgchemrxiv.org The resulting radical intermediates are then trapped by the ABB through a radical strain-release mechanism, leading to the formation of difunctionalized azetidines in a single step and with high chemical yields. chemrxiv.orgresearchgate.net

The versatility of this photocatalytic method has been demonstrated in the synthesis of a variety of azetidine targets, including derivatives of celecoxib (B62257) and naproxen. chemrxiv.orgchemrxiv.orgresearchgate.net The mechanism of this process has been investigated through a combination of spectroscopic and optical techniques, as well as density functional theory (DFT) calculations. chemrxiv.orgchemrxiv.org

Stereocontrolled Synthesis of Enantiopure this compound Analogues

The synthesis of enantiopure azetidine analogues is of significant interest in medicinal chemistry due to the favorable properties that the azetidine ring can impart to drug compounds. nih.gov

The use of chiral auxiliaries has proven to be an effective strategy for the asymmetric synthesis of azetidines. For instance, (S)-1-Phenylethylamine has been employed as both a chiral auxiliary and a nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgsemanticscholar.org This approach allows for the production of optically active azetidine derivatives. nih.gov Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been utilized to induce asymmetry in various reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.uk

Asymmetric catalysis offers a direct route to enantioenriched azetidines. A notable example is the copper-catalyzed boryl allylation of azetines, which provides a highly enantioselective direct difunctionalization of the azetine ring. acs.org This method allows for the convenient introduction of two versatile functionalities to the azetidine ring with complete absolute and relative stereocontrol. acs.org

Diastereoselective methods are crucial for controlling the stereochemistry of substituted azetidines. One such method involves a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes to produce highly-substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This reaction proceeds through an ylide-type mechanism, where the strain and structure of the methylene aziridine facilitate a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product. nih.gov This approach enables the creation of azetidine scaffolds with vicinal tertiary-quaternary and even quaternary-quaternary stereocenters. nih.gov

Another strategy for achieving diastereoselectivity is through the alkylation of chiral, non-racemic azetidines. The inherent chirality of the starting material can direct the stereochemical outcome of the functionalization reaction. rsc.org

Post-Synthetic Functionalization of this compound Scaffold

The functionalization of the azetidine scaffold after its initial synthesis provides a versatile platform for creating a diverse range of derivatives.

The sulfonyl group in azetidine derivatives can be modified to introduce new functionalities. For instance, azetidine sulfonyl fluorides (ASFs) have been developed as precursors to carbocations in a defluorosulfonylation reaction pathway. acs.orgnih.gov These ASFs can be activated under mild thermal conditions to couple with a broad range of nucleophiles, offering a new avenue for creating diverse azetidine derivatives. acs.orgnih.gov Additionally, the N-sulfonyl group can activate the azetidine ring towards ring-opening polymerization. rsc.org

The azetidine ring can be functionalized at various positions to introduce a wide array of substituents. The directing ability of the azetidine ring itself can be harnessed for regioselective ortho-C-H functionalization of aryl compounds attached to the ring. nih.gov This has been demonstrated through lithiation at the ortho positions adjacent to the azetidine ring. nih.govlookchem.com

Furthermore, the azetidine products from certain synthetic routes can be readily converted into corresponding free azetidines via palladium-mediated hydrogenolysis, providing access to spirocyclic azetidines and amino alcohols with challenging substitution patterns. researchgate.net The N–O bond in some azetidine products can also act as a stable protecting group under various reaction conditions, allowing for selective functionalization at other sites. researchgate.net Additionally, the strain of the azetidine ring can be exploited in ring-opening reactions to generate larger ring structures. researchgate.net Late-stage modification of azetidine-containing macrocyclic peptides has also been achieved through chemoselective deprotection and substitution at the azetidine nitrogen. researchgate.netnih.gov

Data Tables

Table 1: Examples of Chiral Auxiliaries and Catalysts in Azetidine Synthesis

Auxiliary/Catalyst Reaction Type Outcome Reference
(S)-1-Phenylethylamine Asymmetric Synthesis Enantiomeric pair of azetidine-2,4-dicarboxylic acids rsc.orgsemanticscholar.org
Copper(I)/bisphosphine complex Boryl Allylation Highly enantioselective difunctionalization of azetines acs.org

Table 2: Methods for Post-Synthetic Functionalization of the Azetidine Scaffold

Functionalization Method Position Reagents/Conditions Resulting Structure Reference
Defluorosulfonylation Sulfonyl Group Azetidine sulfonyl fluorides (ASFs), thermal activation Coupling with various nucleophiles acs.orgnih.gov
ortho-C-H Functionalization Aryl substituent on the ring Lithiation Regioselective introduction of substituents on the aromatic ring nih.govlookchem.com
Hydrogenolysis N-O bond Palladium catalyst Free azetidines, spirocyclic azetidines researchgate.net
Ring-Opening Azetidine ring Reductant systems δ-lactams or seven-membered hydroxylamines researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 3 3 Methylsulfonyl Propyl Azetidine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the connectivity and stereochemistry of organic molecules. For 3-(3-(Methylsulfonyl)propyl)azetidine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine (B1206935) ring and the sulfonylpropyl side chain. The protons on the azetidine ring (C2 and C4) adjacent to the nitrogen atom would likely appear as multiplets in the downfield region, typically around 3.5-4.5 ppm, due to the deshielding effect of the nitrogen. The proton at the C3 position, bearing the substituent, would also exhibit a characteristic multiplet. The methylene (B1212753) protons of the propyl chain would show complex splitting patterns, while the methyl group of the methylsulfonyl moiety would present as a sharp singlet, likely around 2.9-3.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbon atoms of the azetidine ring are expected to resonate in the range of 40-60 ppm. The carbons of the propyl chain and the methyl group of the sulfonyl moiety would have distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azetidine C2-H, C4-H3.5 - 4.5 (m)45 - 55
Azetidine C3-H2.8 - 3.5 (m)30 - 40
Propyl CH₂ (α to azetidine)1.7 - 2.1 (m)25 - 35
Propyl CH₂ (β to azetidine)1.8 - 2.2 (m)20 - 30
Propyl CH₂ (γ to azetidine)3.0 - 3.4 (t)50 - 60
Methylsulfonyl CH₃2.9 - 3.1 (s)40 - 45

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine in the azetidine ring. The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹. Crucially, strong asymmetric and symmetric stretching vibrations for the sulfonyl group (S=O) would be observed in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve the cleavage of the propyl chain and the loss of the methylsulfonyl group, providing further structural confirmation.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, data from the closely related N-(Methylsulfonyl)azetidine reveals key structural features of the methylsulfonyl-substituted azetidine core. In the crystal lattice of N-(Methylsulfonyl)azetidine, the azetidine ring is puckered, and the nitrogen atom adopts a pyramidal geometry nih.gov. This information suggests that the azetidine ring in this compound would also be non-planar. A successful crystallographic analysis of the title compound would precisely determine bond lengths, bond angles, and the absolute configuration if a chiral synthesis is employed.

Conformational Preferences and Ring Pucker Dynamics of the Azetidine Moiety

The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate this strain. The degree of puckering is influenced by the nature and position of substituents on the ring. For a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The equilibrium between these two conformations is governed by steric and electronic factors. In the gas phase, the parent azetidine ring has a puckering angle of approximately 33°. The presence of a substituent at the 3-position can influence this angle. Computational studies on analogous 3-substituted azetidines suggest a dynamic equilibrium between different puckered conformations. The energy barrier for ring inversion is generally low, allowing for rapid interconversion at room temperature.

Computational and Theoretical Investigations of 3 3 Methylsulfonyl Propyl Azetidine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govmdpi.com This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation on the potential energy surface is found. arxiv.org For a molecule such as 3-(3-(Methylsulfonyl)propyl)azetidine, a functional like B3LYP combined with a basis set such as 6-31G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. mdpi.comnih.gov

The geometry optimization yields key structural parameters. The azetidine (B1206935) ring is expected to be puckered, not planar, to alleviate some of its inherent strain. The sulfonyl group will adopt a tetrahedral geometry around the sulfur atom, and the propyl chain will have specific bond lengths and angles that minimize steric hindrance.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterAtom(s) InvolvedTypical Calculated Value (Å or °)
Bond LengthC-N (in azetidine ring)~1.47 Å
Bond LengthC-C (in azetidine ring)~1.55 Å
Bond LengthS=O (sulfonyl)~1.45 Å
Bond LengthS-C (sulfonyl-propyl)~1.78 Å
Bond AngleC-N-C (in azetidine ring)~90°
Bond AngleO-S-O (sulfonyl)~120°

Note: The values in this table are representative and derived from typical results for similar functional groups in DFT calculations. Specific values would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be primarily localized on the nitrogen atom of the azetidine ring, corresponding to its lone pair of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's capacity to act as an electrophile or electron acceptor. The presence of the strongly electron-withdrawing methylsulfonyl group would cause the LUMO to be localized predominantly around the sulfur atom and the adjacent carbons of the propyl chain. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net The electron-withdrawing sulfonyl group is expected to lower the energy of the LUMO, which can influence the molecule's reactivity profile. rsc.org

Table 2: Predicted Frontier Molecular Orbital Properties

PropertyPredicted ValuePrimary LocationImplication
HOMO Energy~ -7.0 to -6.0 eVAzetidine Nitrogen AtomSite of nucleophilic attack/protonation
LUMO Energy~ 1.0 to 2.0 eVSulfonyl Group and Propyl ChainSite of electrophilic attack
HOMO-LUMO Gap (ΔE)~ 8.0 eVEntire MoleculeIndicates moderate kinetic stability

Note: These energy values are estimations based on typical DFT results for similar heterocyclic and sulfonyl-containing compounds.

Strain Energy Analysis of the Azetidine Ring System

Ring strain is a form of instability that exists when bond angles in a cyclic molecule deviate from their ideal values. This stored energy significantly influences the molecule's reactivity. rsc.org

The azetidine ring possesses a considerable amount of strain energy, estimated to be around 25-27 kcal/mol. researchgate.net This value is a consequence of the compressed C-N-C and C-C-C bond angles within the four-membered ring, which are forced to be near 90° instead of the ideal tetrahedral angle of 109.5°. This strain is a defining characteristic of azetidine's chemistry, making it more reactive than larger rings but more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring.

Table 3: Comparison of Ring Strain Energies

HeterocycleRing SizeApproximate Strain Energy (kcal/mol)
Aziridine3~27
Azetidine4~26
Pyrrolidine (B122466)5~6
Piperidine6~0

Source: Data compiled from computational studies on heterocyclic ring strain. researchgate.net

The presence of a substituent can influence the strain energy of a cyclic system through steric and electronic effects. For this compound, the substituent is a flexible propyl chain, which positions the bulky and electron-withdrawing sulfonyl group away from the ring itself.

Computationally, the direct impact of this substituent on the ground-state strain energy of the azetidine ring is predicted to be minor. The flexibility of the propyl linker minimizes direct steric clash with the ring. The primary influence of the sulfonylpropyl group is electronic; its electron-withdrawing nature affects the charge distribution across the molecule, which in turn influences the reactivity of the azetidine nitrogen and the ring carbons. nih.gov While this electronic perturbation can alter the activation energies for reactions involving the ring, it does not significantly change the inherent strain energy calculated from the heat of formation of the optimized ground-state molecule. The high ring strain remains a dominant feature, primarily dictated by the geometry of the four-membered ring itself. rsc.org

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the pathways of chemical reactions, allowing for the study of transient species like transition states and intermediates that are difficult to observe experimentally. mit.edu For azetidine derivatives, computational studies often focus on reactions that leverage the inherent ring strain. nih.gov

One major area of investigation is the mechanism of ring-opening reactions. The release of approximately 26 kcal/mol of strain energy provides a strong thermodynamic driving force for these processes. nih.gov Computational models can calculate the energy barriers (activation energies) for ring cleavage initiated by various reagents, predicting the most likely reaction pathway and product distribution.

Another area is the study of cycloaddition reactions, such as the aza Paternò-Büchi reaction, to form the azetidine ring. nih.govresearchgate.net Computational models can predict the feasibility and regioselectivity of such reactions by analyzing the frontier orbitals of the reactants and the stability of the diradical or zwitterionic intermediates involved. mit.edunih.gov For a molecule like this compound, computational studies could model its behavior in various synthetic transformations. For instance, calculations could predict the transition state energies for N-alkylation or N-acylation reactions, or model the interaction of the azetidine nitrogen with a Lewis acid, providing a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Elucidation of Key Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the reaction coordinates of chemical syntheses, allowing for the characterization of transient species like intermediates and transition states. The synthesis of this compound likely involves intramolecular cyclization, a common method for forming strained four-membered rings like azetidine. medwinpublishers.comrsc.org

A plausible synthetic route could involve a precursor molecule such as a 1-amino-4-(methylsulfonyl)butyl derivative with a leaving group at the 4-position. The key step would be the intramolecular nucleophilic substitution where the amine nitrogen attacks the carbon bearing the leaving group to form the azetidine ring.

Transition State Analysis: DFT calculations would be employed to locate the transition state (TS) for this cyclization. This involves optimizing the geometry of the molecule as it proceeds from the reactant to the product, identifying the highest point on the potential energy surface. For the formation of the azetidine ring, the transition state would feature:

An elongated C-N bond that is in the process of forming.

A partially broken bond between the carbon and the leaving group.

A specific geometry of the atoms involved in the ring closure, often exhibiting significant strain.

Frequency calculations are then performed to confirm the nature of this stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the vibrational mode of the bond formation/breaking. The energy of this transition state relative to the reactant provides the activation energy (Ea), a critical parameter for predicting reaction rates.

Table 1: Hypothetical DFT-Calculated Parameters for the Transition State of Azetidine Ring Formation

ParameterDescriptionPredicted Value
Activation Energy (Ea) The energy barrier for the intramolecular cyclization.15-25 kcal/mol
Imaginary Frequency The single negative frequency mode confirming the transition state.-300 to -500 cm⁻¹
Key Bond Distances Forming C-N bond distance at the transition state.~2.0 - 2.2 Å
Breaking C-LG (Leaving Group) bond distance.~2.1 - 2.4 Å

Prediction of Reactivity and Selectivity Profiles

Computational methods are instrumental in predicting how a molecule will react and at which sites. For this compound, key questions would revolve around the reactivity of the azetidine nitrogen and the influence of the electron-withdrawing methylsulfonyl group.

Reactivity: The reactivity of the azetidine ring is largely driven by its significant ring strain, which facilitates ring-opening reactions. rsc.org The lone pair of electrons on the azetidine nitrogen makes it a nucleophilic center. However, the reactivity is modulated by the electronic effects of its substituents. The methylsulfonyl group is strongly electron-withdrawing, which can decrease the nucleophilicity of the nitrogen atom through inductive effects transmitted along the propyl chain.

Computational analyses like Frontier Molecular Orbital (FMO) theory and electrostatic potential (ESP) mapping can quantify these effects:

FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of reactivity. A lower HOMO energy for the nitrogen lone pair would suggest reduced nucleophilicity compared to an unsubstituted azetidine.

ESP Mapping: An electrostatic potential map would visually represent the electron density distribution. A less negative (less red) region around the nitrogen atom would confirm its reduced basicity and nucleophilicity due to the sulfonyl group's influence.

Selectivity: When this compound acts as a nucleophile, it will typically react at the nitrogen atom. In reactions where the molecule itself is attacked by other reagents, selectivity would be predicted by analyzing the LUMO. The sites with the largest LUMO coefficients are the most likely points for nucleophilic attack. Furthermore, computational models can predict the selectivity of reactions involving sulfonyl-containing compounds, which are known for their distinct reactivity patterns. arxiv.orgrsc.org

Table 2: Predicted Computational Reactivity Descriptors for this compound

DescriptorAtom/RegionPredicted Value/ObservationImplication
HOMO Energy Molecule-8.0 to -9.5 eVModerate nucleophilicity
LUMO Energy Molecule0.5 to 1.5 eVSusceptibility to strong nucleophiles
Mulliken Charge Azetidine Nitrogen-0.4 to -0.6 ePrimary site for electrophilic attack
Mulliken Charge Sulfonyl Sulfur+1.0 to +1.3 ePotential electrophilic site
Electrostatic Potential Azetidine NitrogenModerately negative potentialNucleophilic character, but attenuated by sulfonyl group

Conformational Landscape Exploration via Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational flexibility of a molecule over time. mdpi.compeerj.com For this compound, an MD simulation would reveal the preferred shapes (conformations) the molecule adopts in a given environment (e.g., in a solvent like water). nih.gov

The key areas of flexibility in this molecule are:

Azetidine Ring Puckering: The four-membered azetidine ring is not perfectly flat and undergoes a rapid puckering motion. MD simulations can determine the energy barrier between different puckered states and their relative populations.

Methylsulfonyl Group Orientation: The orientation of the sulfonyl group relative to the propyl chain is also flexible.

By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), a representative ensemble of conformations can be generated. nih.gov Analysis of this ensemble can identify the most stable (lowest energy) conformers and the pathways for interconversion between them. This information is crucial as the biological activity or physical properties of a molecule can be highly dependent on its three-dimensional shape. For instance, a particular conformer might be required to fit into the active site of a protein.

Table 3: Expected Outcomes from Molecular Dynamics Simulation of this compound

AnalysisParameterPredicted FindingSignificance
Conformational Clustering Major ConformersLikely 2-3 dominant conformers characterized by specific propyl chain dihedral angles.Identifies the most populated and likely bioactive shapes.
Dihedral Angle Analysis Azetidine Ring Puckering AngleA distribution around a non-zero value, indicating a puckered average structure.Defines the geometry of the core azetidine ring.
Root Mean Square Fluctuation (RMSF) Atom-specific FluctuationHighest flexibility expected at the terminal methyl group of the sulfonyl moiety and the CH2 groups of the propyl chain.Pinpoints the most mobile parts of the molecule.
Radial Distribution Function (RDF) Water around Sulfonyl OxygensA high peak at ~2.8 Å.Indicates strong hydrogen bonding with solvent, influencing solubility.

Reactivity Profiles and Mechanistic Pathways of 3 3 Methylsulfonyl Propyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent strain of the azetidine ring is the principal driver for its reactivity, providing a thermodynamic incentive for reactions that lead to ring cleavage. rsc.orgrsc.org These reactions typically proceed through the breaking of one of the carbon-nitrogen (C-N) bonds. rsc.org The stability of the azetidine ring is intermediate between the highly reactive aziridines and the more stable pyrrolidines, allowing for controlled ring-opening under specific conditions. rsc.org

Nucleophilic attack is a primary pathway for the cleavage of the azetidine ring. magtech.com.cn For the reaction to proceed efficiently, the nitrogen atom of the azetidine is typically activated to enhance the electrophilicity of the ring carbons. bohrium.com This activation transforms the azetidine into an azetidinium ion, which is significantly more susceptible to nucleophilic attack. bohrium.comnih.gov The reaction generally follows an SN2 mechanism, resulting in the formation of functionalized linear amines. bohrium.comnih.gov

The regioselectivity of the nucleophilic attack on an unsymmetrically substituted azetidine, such as 3-(3-(Methylsulfonyl)propyl)azetidine, is governed by both steric and electronic effects. magtech.com.cnbohrium.com In the case of the protonated or alkylated azetidinium ion derived from this compound, a nucleophile could theoretically attack either the C2 or C4 ring carbons. Typically, nucleophilic attack is favored at the less sterically hindered carbon atom. magtech.com.cn A variety of nucleophiles, including halides, cyanides, malonates, and organometallic reagents, can be employed for this transformation. researchgate.net

Table 1: Representative Nucleophilic Ring-Opening Reactions

Nucleophile (Nu⁻) Reagent Example Expected Product Structure
Cyanide NaCN N-(3-cyanopropyl)-N-(3-(methylsulfonyl)propyl)propan-1-amine derivative
Azide NaN₃ N-(3-azidopropyl)-N-(3-(methylsulfonyl)propyl)propan-1-amine derivative
Malonate Ester NaCH(CO₂Et)₂ Diethyl 2-(N-(3-(methylsulfonyl)propyl)propan-1-aminomethyl)malonate derivative

Note: The table provides illustrative examples of potential reactions based on general azetidine chemistry. Actual product outcomes would require experimental verification.

The nitrogen atom of the azetidine ring can be activated by electrophiles, which facilitates subsequent ring-opening by a nucleophile. chemrxiv.org Common electrophilic activators include protons (from acids), alkyl halides, and acyl halides like chloroformates. rsc.orgbohrium.comresearchgate.net This activation step forms a positively charged azetidinium intermediate. nih.gov

For instance, treatment with an acid like pyridine-HF (Olah's reagent) can promote N-protonation, activating the ring for attack by the fluoride (B91410) ion to yield γ-fluorinated amines. rsc.org Similarly, reaction with alkyl chloroformates can lead to the formation of an N-alkoxycarbonyl azetidinium species, which readily undergoes ring-opening to produce highly functionalized γ-chloroamines. researchgate.net This process is often highly regioselective, with the nucleophile (e.g., chloride from the chloroformate) attacking one of the ring carbons. researchgate.net The choice of electrophile and the reaction conditions can influence the regiochemical outcome of the ring-opening step. researchgate.net

Photochemical methods offer an alternative approach to azetidine chemistry. beilstein-journals.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a key method for synthesizing azetidine rings. researchgate.netnih.gov Conversely, photochemical strategies can also be employed to induce ring-opening. This "build and release" approach involves the photochemical formation of a strained azetidinol (B8437883) intermediate, which then undergoes a strain-release ring-opening reaction upon addition of a suitable reagent. beilstein-journals.orgnih.gov While this is more relevant to synthesis, it highlights the potential for light to mediate transformations of the azetidine core.

Redox-driven reactions can also achieve ring cleavage. For example, a reductive ring-opening of azetidines can be promoted by systems like sodium dispersion in the presence of 15-crown-5 (B104581) under mild conditions. rsc.org This reaction is proposed to proceed via an outer-sphere single-electron transfer (SET) to the amide carbonyl (if present), followed by the cleavage of a C-N bond. rsc.org

Transformations Involving the Sulfonyl Group

The methylsulfonyl group [(–SO₂CH₃)] is a strongly electron-withdrawing and relatively inert functional group. wikipedia.org Its presence primarily influences the molecule's electronic properties and provides specific sites for reactivity, particularly at the adjacent carbon atoms.

While sulfonate esters (R-OSO₂R') are excellent leaving groups in nucleophilic substitution reactions, the sulfonyl group (or sulfone, R-SO₂-R') in this compound is part of a carbon skeleton and is not a leaving group in the traditional sense. chem-station.comnih.govlibretexts.org However, under specific conditions, the entire sulfonyl moiety can be eliminated. In reactions such as the Ramberg–Bäcklund reaction and the Julia olefination, sulfones are eliminated as sulfur dioxide (SO₂) to form an alkene. wikipedia.org This transformation typically requires initial deprotonation at a carbon alpha to the sulfonyl group, followed by further steps leading to SO₂ extrusion.

The sulfonyl group's strong electron-withdrawing nature significantly increases the acidity of the protons on the adjacent carbon atoms (the α-carbons). wikipedia.orgmsu.edu In this compound, there are two such positions: the methylene (B1212753) group (–CH₂–) adjacent to the sulfone and the methyl group (–CH₃).

Deprotonation of these α-carbons with a suitable base (e.g., an organolithium reagent like n-BuLi) generates a stabilized carbanion. wikipedia.orglibretexts.org This carbanion is a potent nucleophile and can react with a wide range of electrophiles, allowing for the elaboration of the side chain. msu.eduresearchgate.net This reactivity provides a powerful tool for introducing new functional groups at the α-position to the sulfone.

Table 2: Potential Reactions of α-Sulfonyl Carbanions

Base Electrophile Reagent Example Expected Product Structure
n-BuLi Alkyl Halide CH₃I Azetidine with a 1-(methylsulfonyl)ethyl side chain
LDA Aldehyde PhCHO Azetidine with a β-hydroxy sulfone side chain
n-BuLi Ketone Acetone Azetidine with a β-hydroxy sulfone side chain

Note: This table illustrates potential synthetic transformations based on the known reactivity of α-sulfonyl carbanions. LDA refers to Lithium diisopropylamide.

Cycloaddition and Rearrangement Reactions

The reactivity of azetidines in cycloaddition and rearrangement reactions is largely dictated by their inherent ring strain and the electronic nature of their substituents. rsc.org For this compound, the electron-withdrawing character of the methylsulfonylpropyl side chain is expected to play a crucial role in its reactivity profile.

In the context of cycloaddition reactions , the azetidine ring itself is generally stable and less prone to participate directly as a 1,3-dipole or dipolarophile. However, functional groups attached to the ring can undergo such reactions. While there is a lack of specific studies on the cycloaddition behavior of 3-alkylsulfonyl azetidines, it is conceivable that the molecule could be functionalized to incorporate reactive moieties that can participate in cycloadditions. For instance, conversion of the secondary amine to an imine could allow for participation in aza Paternò–Büchi reactions ([2+2] photocycloadditions) with alkenes to form fused azetidine structures. rsc.org The stereochemical outcome of such reactions would likely be influenced by the steric bulk of the 3-substituent.

Rearrangement reactions of azetidines are often driven by the relief of ring strain and can be promoted by acids, bases, or thermal conditions. dntb.gov.ua For azetidines bearing electron-withdrawing groups, rearrangements can be facilitated by the stabilization of anionic or cationic intermediates. In the case of this compound, the sulfonyl group could potentially stabilize a carbocation at the 3-position under acidic conditions, possibly leading to ring-opening or expansion reactions. Conversely, under basic conditions, the acidity of the N-H proton is enhanced, which could facilitate rearrangements initiated by deprotonation. While specific rearrangement pathways for this compound have not been documented, analogies can be drawn from other substituted azetidines where intramolecular nucleophilic attack or skeletal reorganizations occur.

Advanced Research Applications of 3 3 Methylsulfonyl Propyl Azetidine in Chemical Sciences

Scaffold in Complex Molecule Synthesis and Diversification

The rigid, three-dimensional geometry of the azetidine (B1206935) ring makes 3-(3-(Methylsulfonyl)propyl)azetidine an excellent scaffold for diversity-oriented synthesis (DOS). nih.gov This approach aims to create libraries of structurally diverse small molecules to explore new areas of chemical space, particularly in the context of drug discovery. nih.gov The azetidine core provides a stable and well-defined anchor point from which synthetic complexity can be built, allowing chemists to systematically modify peripheral functionalities. The presence of the methylsulfonylpropyl side chain adds another vector for diversification, enabling modifications that can fine-tune properties such as solubility, polarity, and metabolic stability.

The inherent ring strain and defined stereochemical vectors of the azetidine core in molecules like this compound make it a powerful building block for constructing intricate, three-dimensional molecular frameworks. nih.gov Researchers have successfully utilized densely functionalized azetidine systems to gain access to a wide variety of complex ring systems. nih.govresearchgate.net

Bridged Systems: Azetidine derivatives serve as precursors for bicyclic structures. For instance, synthetic sequences involving intramolecular cyclization can lead to the formation of diazabicyclo[3.1.1]heptane systems, which are valuable motifs in medicinal chemistry. nih.gov

Fused Systems: The azetidine ring can be annulated with other rings to create fused heterocyclic systems. A notable strategy involves the use of ring-closing metathesis on an N-allylated azetidine derivative to form an azetidine-fused eight-membered ring. nih.gov This method provides access to unique molecular shapes that are difficult to synthesize through other means.

Spirocyclic Systems: Spirocycles, which contain two rings sharing a single atom, are increasingly sought after in drug discovery to "escape from flatland" chemistry associated with aromatic compounds. researchgate.net Azetidine scaffolds are readily converted into spirocyclic structures, and large libraries of these compounds have been generated for screening. nih.govresearchgate.netresearchgate.netnih.gov The synthesis of multifunctional spirocyclic azetidines has been achieved in as few as two steps from common cyclic carboxylic acids. nih.gov

Complex SystemSynthetic Strategy ExampleSignificanceReference
Bridged SystemsIntramolecular cyclization of a functionalized azetidine to form a diazabicyclo[3.1.1]heptane core.Creates rigid, conformationally constrained molecules with defined vectoral displays of functionality. nih.gov
Fused SystemsRing-closing metathesis on an N-allyl azetidine derivative to yield an azetidine-fused macrocycle.Provides access to novel and complex heterocyclic systems, expanding chemical space. nih.gov
Spirocyclic SystemsMetalation of an aminonitrile-substituted azetidine followed by reaction with an electrophile and subsequent cyclization.Introduces 3D complexity, improving physicochemical properties and offering novel intellectual property. nih.govresearchgate.netnih.gov

The utility of this compound is enhanced by its compatibility with modular synthesis platforms. These strategies allow for the rapid assembly of diverse molecules from a set of interchangeable building blocks. nih.gov One powerful approach is electrophilic azetidinylation, which enables the direct, "any-stage" installation of an azetidine ring onto a wide array of nucleophiles. rsc.orgchemrxiv.org This method simplifies access to complex azetidine-containing molecules. Furthermore, multicomponent reactions that leverage the strain-release reactivity of azetidine precursors have been developed to assemble 1,3,3-trisubstituted azetidines in a single, highly efficient step. nih.gov Such modular approaches significantly accelerate the discovery of new chemical entities by allowing for the systematic variation of multiple substituents around the core scaffold. nih.govrsc.org

Role as Chiral Templates in Asymmetric Synthesis

While this compound is an achiral molecule, the azetidine framework is a powerful platform for asymmetric synthesis when rendered chiral. researchgate.netrsc.org The synthesis of enantiomerically enriched azetidines, often derived from chiral β-amino alcohols, provides access to valuable chiral templates. nih.gov These chiral scaffolds can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex molecules with precise three-dimensional control.

For example, chiral azetidines have been employed in copper(I)-catalyzed asymmetric cycloadditions to generate highly substituted chiral products with excellent enantioselectivity. nih.gov The conformational rigidity of the four-membered ring effectively shields one face of the molecule, forcing incoming reagents to approach from the less hindered direction and thereby inducing stereoselectivity. This principle makes chiral azetidine derivatives valuable tools for constructing stereochemically complex natural products and pharmaceuticals. nih.gov

Development of Novel Linker Motifs for Chemical Conjugation

The structure of this compound is well-suited for its use as a linker motif in chemical conjugation, a strategy used to connect two distinct molecular entities, such as in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The azetidine ring itself is a recognized component in linker technology; for instance, Azetidine-3-carboxylic acid is used as a non-cleavable ADC linker. medchemexpress.com

The different components of this compound each play a potential role in its function as a linker:

Azetidine Ring: The secondary amine of the azetidine provides a robust and readily available handle for conjugation to one of the molecular partners.

Propyl Chain: This flexible alkyl chain acts as a spacer, providing spatial separation between the conjugated molecules to ensure that each can adopt its required conformation and function without steric hindrance.

Structural ComponentFunction in Chemical ConjugationPotential Advantage
Azetidine NitrogenPrimary attachment point for conjugation.Forms a stable, covalent bond.
Propyl SpacerProvides distance and flexibility between conjugated molecules.Minimizes steric clash and allows for independent biological function.
Methylsulfonyl GroupModulates physicochemical properties.Enhances solubility and metabolic stability; acts as a hydrogen bond acceptor.

Exploration in Materials Science Research (e.g., Polymerization Monomers)

The strained four-membered ring of azetidine makes it an ideal monomer for ring-opening polymerization (ROP), a process used to create linear polymers. utwente.nl Specifically, N-sulfonylated azetidines are known to undergo anionic ring-opening polymerization (AROP) to form poly(N-sulfonylazetidine)s. nsf.gov These polymers are valuable precursors to poly(trimethylenimine), a linear polyamine with a wide range of potential applications. nih.gov

Design Element for Exploring Novel Chemical Space

The incorporation of the this compound moiety into larger molecules is a key strategy for exploring novel chemical space in drug discovery and chemical biology. nih.gov Azetidines are considered privileged motifs because they confer a range of desirable properties upon a parent molecule. nih.govchemrxiv.org

Key advantages include:

Three-Dimensionality: The non-planar, rigid structure of the azetidine ring introduces three-dimensional character, moving away from the flat structures of many traditional aromatic-based drugs. researchgate.net This can lead to improved target selectivity and potency.

Improved Physicochemical Properties: The azetidine ring can enhance aqueous solubility and metabolic stability compared to larger, more lipophilic ring systems. nih.gov The polar methylsulfonyl group further contributes to a favorable solubility profile.

Bioisosterism: The azetidine ring can serve as a bioisosteric replacement for other common rings, such as pyrrolidine (B122466), piperidine, or even a phenyl group. chemrxiv.org This substitution can lead to improved pharmacokinetic properties, novel intellectual property, and a better fit within a biological target's binding site.

By providing access to novel fused, bridged, and spirocyclic systems, the azetidine scaffold enables the creation of compound libraries with significant structural diversity, which is essential for identifying new lead compounds in drug discovery programs. nih.govresearchgate.net

Utility in Biological Target Identification Research

The identification of biological targets is a critical phase in modern drug discovery and chemical biology. Small molecules that can selectively interact with proteins and other biomacromolecules are invaluable tools in this process. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its unique combination of properties. rsc.orgnih.gov It imparts a rigid, three-dimensional conformation to molecules, which can lead to higher binding affinity and selectivity for biological targets. enamine.net The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them more stable than aziridines but reactive enough for unique chemical transformations. rsc.orgrsc.org The compound this compound incorporates this valuable scaffold, functionalized with a polar methylsulfonylpropyl side chain. This structure serves as a versatile building block for creating sophisticated molecular tools aimed at identifying and validating novel biological targets. Its utility stems from its potential to be elaborated into peptidomimetics, unnatural amino acid analogues, and affinity-based probes, which are instrumental in probing complex biological systems.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better cell permeability. mdpi.com Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be incorporated into peptides to expand their chemical and functional diversity. nih.gov The azetidine ring is an excellent scaffold for creating both.

The incorporation of azetidine-based amino acids, such as azetidine-2-carboxylic acid (a proline analogue), into peptide chains introduces conformational constraints that can lock the peptide into a bioactive conformation. acs.orgmdpi.com This rigidity reduces the entropic penalty upon binding to a target, potentially increasing affinity. enamine.net Furthermore, replacing a standard amino acid with an azetidine-containing UAA can render the adjacent peptide bonds resistant to cleavage by proteases, significantly extending the molecule's biological half-life. nih.govljmu.ac.uk

The compound this compound can be envisioned as a precursor to novel UAAs. By introducing a carboxylic acid group onto the azetidine ring (e.g., at the 2-position), a new UAA is formed where the 3-(methylsulfonyl)propyl group acts as a unique side chain. The properties of this side chain are distinct from any natural amino acid:

Polarity and Hydrogen Bonding: The methylsulfonyl group is highly polar and can act as a hydrogen bond acceptor, potentially forming specific interactions within a protein's binding pocket.

Chemical Stability: The sulfone moiety is chemically robust and resistant to metabolic degradation.

Solubility: The polar nature of the side chain may enhance the aqueous solubility of the resulting peptidomimetics.

The table below summarizes the characteristics and research applications of azetidine-based amino acids, illustrating the potential roles for derivatives of this compound.

Azetidine AnalogueMimic/Analogue OfKey FeatureResearch Application
Azetidine-2-carboxylic acidL-prolineConstrains peptide backbone; introduces a "kink"Protein engineering, peptide secondary structure control acs.orgmdpi.com
3-Aminoazetidine (3-AAz)Amide bond / Turn inducerReplaces an amide bond, facilitates macrocyclizationSynthesis of stable cyclic peptides nih.govljmu.ac.ukresearchgate.net
3-Arylazetidine-3-carboxylic acidβ-proline / GABAConformationally constrained scaffoldCNS-active agents, modulators of GABA receptors mdpi.com
Hypothetical UAA from title compoundNovel polar amino acidPolar, non-ionizable sulfone side chainProbing polar interactions in binding sites, enhancing solubility

Affinity-based probes are powerful chemical tools used to identify and study the targets of bioactive molecules within the complex environment of a cell or proteome. nih.gov These probes are typically constructed from three key components: a ligand (scaffold) that provides binding affinity and selectivity for the target, a reactive group (warhead) that forms a covalent bond with the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and isolation. nih.gov

The this compound structure is an excellent starting point for the modular synthesis of affinity probes. The azetidine ring serves as a rigid and structurally defined scaffold, which is crucial for maintaining the specific interactions required for target binding. nih.govresearchgate.net The molecule offers two distinct points for chemical modification:

Azetidine Nitrogen: The secondary amine within the azetidine ring is a nucleophilic handle that can be readily functionalized. It can be acylated, sulfonated, or alkylated to attach either a reporter tag or a reactive group, or to couple the scaffold to a larger bioactive molecule. researchgate.netnih.gov This late-stage functionalization capability is highly advantageous for creating a library of probes with diverse tags and warheads. nih.govljmu.ac.uk

Methylsulfonylpropyl Side Chain: While the sulfone itself is relatively inert, the propyl chain can be modified during the synthesis of the parent molecule to incorporate a functional handle for attaching other components of the probe.

The development of libraries based on a common scaffold is a key strategy in chemical biology. nih.gov By systematically varying the attachments to the azetidine nitrogen of this compound, researchers can create a set of probes to investigate structure-activity relationships and identify the targets of a new chemical series. For example, introducing different photo-activatable reactive groups (e.g., diazirines, benzophenones) would allow for photo-affinity labeling, a technique used to capture binding partners in living cells with high temporal control. The polarity of the methylsulfonyl group can also be advantageous, potentially improving the probe's solubility and reducing non-specific hydrophobic interactions.

The table below outlines the key components of an affinity probe and how the this compound scaffold can be utilized in its construction.

Probe ComponentFunctionImplementation using the Azetidine Scaffold
Ligand/Scaffold Provides binding affinity and selectivity for the target protein.The rigid this compound core. Its structure can be further optimized for a specific target.
Reporter Tag Enables visualization and/or isolation of the probe-target complex.A fluorophore (e.g., Rhodamine) or an affinity handle (e.g., Biotin) attached to the azetidine nitrogen via an amide or carbamate (B1207046) linkage. nih.govresearchgate.net
Reactive Group Forms a covalent bond with the target protein upon binding.An electrophile (e.g., acrylamide) or a photo-activatable group (e.g., diazirine) attached to the azetidine nitrogen.

Future Perspectives and Emerging Research Directions for 3 3 Methylsulfonyl Propyl Azetidine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of azetidines has historically been challenging due to the inherent ring strain of the four-membered system. medwinpublishers.commedwinpublishers.com Future research will focus on developing more efficient, sustainable, and scalable routes to 3-(3-(Methylsulfonyl)propyl)azetidine and its analogues, moving beyond traditional multi-step sequences. Key areas of development include novel catalytic methods that minimize waste and improve atom economy.

Recent breakthroughs in azetidine (B1206935) synthesis offer a roadmap for these future routes. rsc.org For instance, photocatalytic radical strategies that utilize visible light to construct the azetidine core from precursors like azabicyclo[1.1.0]butanes could be adapted. unife.it Another promising avenue is the use of earth-abundant metal catalysts, such as lanthanoid(III) triflates, to promote the regioselective intramolecular aminolysis of epoxy amines, providing a direct path to substituted azetidines. frontiersin.org Gold-catalyzed intermolecular oxidation of alkynes represents another elegant approach to forming related azetidin-3-ones, which can serve as versatile intermediates. nih.gov

These modern strategies offer significant advantages over classical methods, as summarized in the table below.

Synthetic StrategyPotential Advantages for this compound Synthesis
Photocatalysis Utilizes mild conditions (visible light), high functional group tolerance, potential for novel disconnections. unife.it
Lanthanide Catalysis High regioselectivity, tolerance of acid-sensitive functional groups, use of less toxic metals. frontiersin.org
Palladium-Catalyzed C-H Amination Direct formation of the N-C bond from an existing carbon backbone, increasing step-efficiency. rsc.org
Gold-Catalyzed Cyclization Bypasses the need for potentially hazardous intermediates like diazo compounds. nih.gov

Applying these methods would involve designing precursors that already contain the 3-(methylsulfonyl)propyl moiety, allowing for the direct and efficient formation of the target azetidine ring.

Expanding the Scope of Functionalization and Derivatization

Future research will heavily invest in exploring the chemical space around this compound. The molecule presents multiple sites for modification: the azetidine nitrogen, the C-H bonds on the ring, and the terminal methyl group of the sulfone. This allows for the creation of diverse libraries of compounds for screening in various applications. nih.gov

Key future functionalization strategies will include:

Strain-Release Functionalization: The inherent strain of the azetidine ring can be harnessed to drive reactions. For example, reacting 1-azabicyclobutanes (which can be derived from azetidines) with a wide range of nucleophiles provides a modular and powerful method to generate stereochemically complex azetidines. nih.gov

Late-Stage C-H Functionalization: Direct modification of the C-H bonds on the azetidine ring is a highly sought-after transformation. This approach allows for the derivatization of the core scaffold without lengthy de novo synthesis, enabling rapid access to analogues. rsc.org

N-Derivatization: The secondary amine of the azetidine ring is a prime handle for modification. Coupling reactions can introduce a vast array of substituents, from simple alkyl and aryl groups to complex pharmacophores, significantly altering the molecule's properties. mdpi.com

These approaches will enable the synthesis of novel fused, bridged, and spirocyclic systems containing the this compound core, expanding its structural diversity for applications in drug discovery and materials science. nih.govresearchgate.net

Advanced Computational Predictions for Novel Reactivity and Applications

The integration of advanced computational chemistry is set to revolutionize the study of molecules like this compound. In silico methods can predict reactivity, guide synthetic planning, and identify potential biological targets before a compound is ever synthesized in the lab, saving significant time and resources.

Emerging computational approaches include:

Reaction Pathway Modeling: Using Density Functional Theory (DFT), researchers can model transition states and reaction intermediates to predict the outcomes of novel functionalization reactions and optimize conditions for higher yields and selectivity. frontiersin.org

AI-Enabled Drug Design: Machine learning and artificial intelligence algorithms are increasingly used to design novel molecules with desired properties. researchgate.net For example, AI has been successfully used to develop 3-hydroxymethyl-azetidine derivatives as potent enzyme inhibitors, a strategy directly applicable to derivatives of this compound. nih.gov

Pharmacophore Modeling and Virtual Screening: Computational models can be built based on the three-dimensional structure of the molecule to screen vast digital libraries of biological targets, identifying potential protein-ligand interactions and suggesting new therapeutic applications.

These computational tools will enable a more rational, hypothesis-driven approach to exploring the chemical and biological potential of this compound derivatives.

Integration into Automated Synthesis and High-Throughput Experimentation

The demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis and high-throughput experimentation (HTE). nih.gov Integrating this compound into these workflows will dramatically accelerate the discovery of new derivatives with valuable properties.

Future research in this area will focus on:

Miniaturization and Automation: Miniaturized reaction platforms that use robotics to perform thousands of experiments a day with minimal starting material will be employed to scout for optimal reaction conditions for the synthesis and derivatization of this compound. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis provides a safer, more efficient, and easily scalable alternative to traditional batch chemistry. purdue.edu Developing flow-based routes to this compound and its derivatives will be crucial for producing these compounds on a larger scale.

Rapid Analysis: HTE is often coupled with rapid analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which can analyze hundreds of unique reactions in minutes. purdue.edu This allows for the swift identification of successful reactions and promising products from large, diverse arrays.

The combination of HTE and automated synthesis will enable the systematic exploration of the chemical space around this compound, facilitating faster optimization cycles in drug discovery and materials development. trajanscimed.com

TechnologyImpact on this compound Research
Automated Synthesis Rapid generation of derivative libraries for structure-activity relationship (SAR) studies. researchgate.net
High-Throughput Experimentation (HTE) Fast optimization of reaction conditions (catalysts, solvents, reagents) for synthesis and functionalization. nih.gov
Flow Chemistry Enables safer, more efficient, and scalable production of target compounds and intermediates. purdue.edu
Rapid Mass Spectrometry Allows for ultra-fast screening of HTE plates to identify successful reactions and products. nih.govpurdue.edu

Exploration of New Catalytic Applications

Substituted azetidines are gaining recognition for their potential roles in catalysis. researchgate.net The unique structural and electronic properties of the this compound scaffold make it an intriguing candidate for development as a novel ligand or organocatalyst.

Future avenues of exploration include:

Asymmetric Catalysis: Chiral derivatives of this compound could serve as ligands for transition metals in asymmetric catalysis, where the defined stereochemistry of the ligand can induce high enantioselectivity in the formation of a product.

Organocatalysis: The azetidine nitrogen can participate in various organocatalytic cycles. For example, it could be used in enamine or iminium ion catalysis. The strained ring itself might also play a role in activating substrates.

Polymerization Catalysis: Azetidines have been explored as monomers in polymerization reactions. rsc.org The bifunctional nature of this compound (with its secondary amine and sulfone group) could be exploited to create novel polymers with unique thermal or electronic properties.

Investigating the catalytic activity of this molecule and its derivatives could open up entirely new fields of application beyond its traditional role as a structural building block.

Multi-Disciplinary Research at the Interface of Organic Chemistry and Emerging Fields

The true potential of this compound will be realized through collaborative, multi-disciplinary research that bridges organic chemistry with fields like medicinal chemistry, chemical biology, and materials science. The methylsulfonyl group is a well-established pharmacophore, and its combination with the azetidine ring creates a scaffold with high potential for biological activity.

Key interdisciplinary directions include:

Medicinal Chemistry: Derivatives are prime candidates for development as therapeutic agents. Azetidine-containing compounds have shown promise as antibacterial, antifungal, anticancer, and antitubercular agents. medwinpublishers.commedwinpublishers.comresearchgate.net Specifically, the scaffold could be used to generate libraries for screening against central nervous system (CNS) targets or as novel inhibitors of enzymes like polymerase Theta. nih.govnih.gov

Chemical Biology: Functionalized versions of this compound could be synthesized with reporter tags (e.g., fluorophores, biotin) to serve as chemical probes for studying biological pathways or identifying the targets of bioactive molecules.

Materials Science: The rigid azetidine core and the polar sulfone group suggest potential applications in materials science. Derivatives could be investigated as building blocks for novel polymers, organic light-emitting diodes (OLEDs), or functional materials where the molecule's specific three-dimensional shape and electronic properties are advantageous. rsc.org

Agrochemicals: Nitrogen-containing heterocycles are a cornerstone of modern agrochemicals. The unique properties of the azetidine ring could be leveraged to develop new pesticides or herbicides with improved efficacy and environmental profiles.

By exploring these diverse applications, researchers can unlock new functions and create significant value from the versatile this compound scaffold.

Q & A

Basic: What are the recommended synthetic routes for 3-(3-(Methylsulfonyl)propyl)azetidine, and how can reaction conditions be optimized for yield and purity?

Answer:
Synthesis of this compound can be approached using methods analogous to azetidine derivatives, such as coupling reactions involving sulfonyl chlorides or nucleophilic substitutions. For example, a three-step protocol may involve:

Propylsulfonation : Reacting azetidine with methylsulfonylpropyl bromide under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.

Optimization : Use factorial design to test variables like reaction time (12–48 hours), temperature (25–60°C), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
Purity validation via HPLC (≥98% purity) and NMR (to confirm structural integrity) is critical .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 1 for severe eye damage) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (GHS acute oral toxicity Category 3) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis .

Advanced: How can computational modeling be integrated with experimental data to predict the reactivity or biological activity of this compound?

Answer:
A dual approach is recommended:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, partial charges) to predict nucleophilic/electrophilic sites .

Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability .

Validation : Compare computational predictions with experimental results (e.g., kinetic studies in varying pH conditions or enzyme inhibition assays) .

Advanced: What strategies resolve contradictions in reported solubility or stability data of this compound across different studies?

Answer:
Systematic meta-analysis should:

Control Variables : Standardize solvent purity (HPLC-grade), temperature (±0.1°C), and analytical methods (e.g., UV-Vis vs. gravimetry for solubility) .

Statistical Reconciliation : Apply ANOVA to identify outliers or batch-specific anomalies .

Cross-Validation : Reproduce experiments under identical conditions using independent labs to verify reproducibility .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl proton integration at δ 3.0–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±2 ppm) to rule out impurities .
  • HPLC-DAD : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Advanced: How does the sulfonyl group in this compound influence its electronic properties, and what experimental approaches quantify this effect?

Answer:

  • Electron-Withdrawing Effects : The sulfonyl group reduces electron density on the azetidine ring, increasing susceptibility to nucleophilic attack.
  • Quantification Methods :
    • Cyclic Voltammetry : Measure redox potentials to assess electron-deficient regions .
    • Infrared (IR) Spectroscopy : Track S=O stretching frequencies (~1350 cm⁻¹) to evaluate resonance stabilization .
    • X-ray Crystallography : Resolve bond lengths (C–S, ~1.76 Å) to correlate with reactivity .

Basic: What are the key considerations for storing this compound to prevent degradation?

Answer:

  • Temperature : Store at –20°C in amber vials to avoid photolytic cleavage .
  • Moisture Control : Use desiccants (e.g., molecular sieves) in sealed containers .
  • Inert Atmosphere : Purge storage vials with argon to prevent oxidation .

Advanced: How can factorial design optimize multi-step synthesis protocols for this compound derivatives?

Answer:
A 2³ factorial design could test:

Variables : Catalyst concentration (5–10 mol%), solvent polarity (THF vs. DMF), and reaction time (6–24 hours).

Response Metrics : Yield, purity, and enantiomeric excess (for chiral derivatives).

Analysis : Pareto charts to identify significant factors (e.g., solvent polarity explains 60% of yield variance) .

Validation : Confirm optimized conditions with triplicate runs (RSD <5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.